(3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Overview
Description
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Biochemical Analysis
Biochemical Properties
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity . This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of metabolites that can be further processed or excreted. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function. For example, its accumulation in the liver can enhance its metabolic processing, while its presence in target tissues can potentiate its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then cyclized using acetic anhydride to yield 3-(4-chlorophenyl)isoxazole. Finally, the isoxazole derivative is reduced using a suitable reducing agent, such as sodium borohydride, to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes as laboratory methods but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)isoxazol-5-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Bromophenyl)isoxazol-5-yl)methanol
- **3-(4-Methylphenyl)isoxazol-5-yl)methanol
- **3-(4-Nitrophenyl)isoxazol-5-yl)methanol
Uniqueness
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom enhances its reactivity in substitution reactions and may contribute to its higher potency in biological applications .
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIXYDFXXAWEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376888 | |
Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-90-5 | |
Record name | [3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(4-Chlorophenyl)-5-isoxazolyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the crystal structure of (3-(4-Chlorophenyl)isoxazol-5-yl)methanol?
A1: The crystal structure of this compound reveals key structural information about the molecule. [] The isoxazole and benzene rings are not coplanar, with a dihedral angle of 16.3° between them. [] This information can be crucial for understanding potential interactions with biological targets or in the design of derivatives with specific spatial orientations. Additionally, the study highlights the presence of intermolecular hydrogen bonding (O—H⋯N) leading to chain-like formations along the b-axis. [] This understanding of intermolecular interactions can be valuable in predicting physicochemical properties like solubility or melting point.
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